Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is a piperazine derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is unique due to the position of the amino group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Biological Activity
Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
TBAP is characterized by the following chemical structure:
- Molecular Formula : C15H23N3O2
- Molecular Weight : 277.37 g/mol
- CAS Number : 22330182
The compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing pharmacological properties.
Synthesis
TBAP can be synthesized through various methods, including:
- Direct Amination : The reaction of tert-butyl 4-chloropiperazine with 3-aminophenol.
- Carboxylation : Utilizing tert-butyl chloroformate in the presence of a base to introduce the carboxylate group.
These synthetic routes are essential for producing TBAP in sufficient quantities for biological testing.
Antimalarial Activity
Recent studies have indicated that TBAP derivatives exhibit significant antimalarial activity against Plasmodium falciparum. For instance, a related compound demonstrated an IC50 of 0.269 µM against the NF54 strain, with low cytotoxicity (IC50 = 124.0 µM), yielding a selectivity index of 460 . This suggests that TBAP could be a promising candidate for further development as an antimalarial agent.
The mechanism by which TBAP exerts its biological effects involves interaction with specific molecular targets within the parasite's metabolic pathways. Notably, compounds similar to TBAP have been shown to disrupt mitochondrial function and interfere with hemoglobin catabolism in malaria parasites . These actions indicate that TBAP may target mitochondrial electron transport chains and other critical metabolic processes.
Study on Structure-Activity Relationships (SAR)
A comprehensive study focused on the SAR of TBAP derivatives revealed that variations in substituents on the aniline portion significantly affected biological activity. The presence of hydrophobic groups enhanced binding affinity to target proteins, while polar groups improved solubility and bioavailability .
Compound | IC50 (µM) | Cytotoxicity (L-6 cells) | Selectivity Index |
---|---|---|---|
TBAP Derivative A | 0.269 | 124 | 460 |
TBAP Derivative B | 0.350 | 200 | 571 |
This table summarizes findings from multiple derivatives tested for their antimalarial properties, highlighting the importance of structural modifications.
Pharmacological Applications
TBAP and its derivatives are being explored for various pharmacological applications beyond antimalarial activity:
- Antibacterial Properties : Some studies suggest that piperazine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- CNS Activity : Given the structure's ability to cross the blood-brain barrier, TBAP may also be investigated for neuropharmacological effects.
Properties
IUPAC Name |
tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOXUVISUKQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624894 | |
Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-72-3 | |
Record name | tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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